![molecular formula C18H25N3O2 B2995462 N-(1-Cyanobutyl)-4-[(2,2-dimethylpropanoylamino)methyl]benzamide CAS No. 1436241-98-3](/img/structure/B2995462.png)
N-(1-Cyanobutyl)-4-[(2,2-dimethylpropanoylamino)methyl]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, including the formation of the amide bond, the introduction of the cyanobutyl group, and the attachment of the 2,2-dimethylpropanoylamino group . The exact synthesis pathway would depend on the starting materials and the specific reaction conditions.Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the amide group could lead to the formation of hydrogen bonds, which could affect the compound’s structure and properties .Chemical Reactions Analysis
This compound could undergo a variety of chemical reactions, depending on the conditions. For example, the amide group could undergo Hofmann rearrangement , or the nitrile group could participate in various addition or substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the amide group could result in high boiling and melting points, and the compound might be soluble in water if it has five or fewer carbon atoms .Applications De Recherche Scientifique
Herbicidal Activity
Benzamides, such as N-(1,1-Dimethylpropynyl)-3,5-dichlorobenzamide, have been identified as herbicidally active compounds on annual and perennial grasses. They show potential utility in forage legumes, certain turf grasses, and cultivated crops, indicating the relevance of benzamide derivatives in agriculture and pest management (K. Viste, A. J. Cirovetti, B. Horrom, 1970).
Colorimetric Sensing
N-(Cyano(naphthalen-1-yl)methyl)benzamide derivatives have been synthesized and demonstrated significant performance in naked-eye detection of fluoride anions in solution. This indicates the potential of benzamide derivatives in the development of colorimetric sensors for environmental monitoring and analytical chemistry applications (E. A. Younes et al., 2020).
Anticonvulsant Activity
Several studies have highlighted the anticonvulsant activities of benzamide derivatives. For instance, 4-amino-N-(2,6-dimethylphenyl)-3,5-dimethylbenzamide has been effective in animal models for anticonvulsant purposes, showcasing the pharmaceutical and therapeutic potential of such compounds in treating neurological disorders (D. W. Robertson et al., 1987).
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
N-(1-cyanobutyl)-4-[(2,2-dimethylpropanoylamino)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N3O2/c1-5-6-15(11-19)21-16(22)14-9-7-13(8-10-14)12-20-17(23)18(2,3)4/h7-10,15H,5-6,12H2,1-4H3,(H,20,23)(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKNOSOUQRYNZST-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C#N)NC(=O)C1=CC=C(C=C1)CNC(=O)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-Cyanobutyl)-4-[(2,2-dimethylpropanoylamino)methyl]benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-fluorophenyl)-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide](/img/structure/B2995380.png)
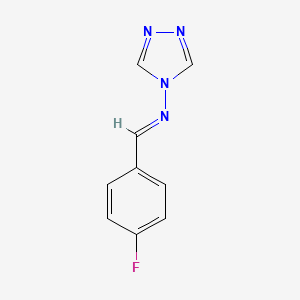
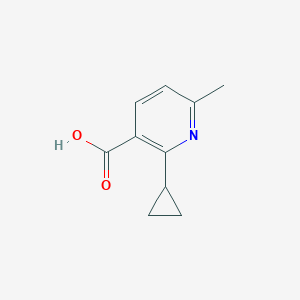

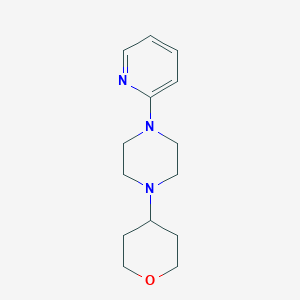
![N-(benzo[d][1,3]dioxol-5-yl)-4-(furan-3-yl)thiazol-2-amine hydrochloride](/img/structure/B2995388.png)


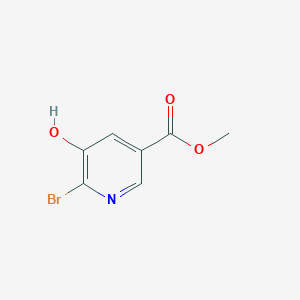
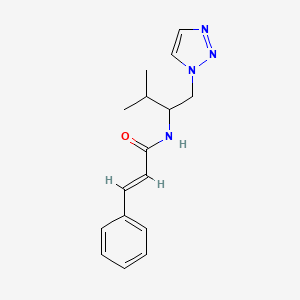

![2-(2-Fluorobenzyl)-6-phenylimidazo[2,1-b][1,3]thiazole](/img/structure/B2995397.png)
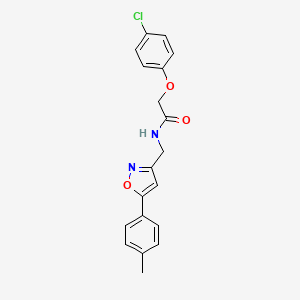
![2-(4,6-dioxo-3-phenyl-2-(o-tolyl)tetrahydro-2H-pyrrolo[3,4-d]isoxazol-5(3H)-yl)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile](/img/structure/B2995402.png)